molecular formula C10H7BrF2O4 B13328724 Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate

Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B13328724
M. Wt: 309.06 g/mol
InChI Key: NQKNLZSJHZHHJY-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate is a halogenated aromatic ester featuring a benzo[d][1,3]dioxole core substituted with bromine at position 6, two fluorine atoms at position 2, and an ethyl ester group at position 5. This compound belongs to the dioxolane class, characterized by a fused benzene ring and a 1,3-dioxolane ring system. The bromine and fluorine substituents impart distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its molecular formula is C₁₀H₇BrF₂O₄, with a molecular weight of 317.07 g/mol (exact mass: 315.9484) .

Properties

Molecular Formula

C10H7BrF2O4

Molecular Weight

309.06 g/mol

IUPAC Name

ethyl 6-bromo-2,2-difluoro-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C10H7BrF2O4/c1-2-15-9(14)5-3-7-8(4-6(5)11)17-10(12,13)16-7/h3-4H,2H2,1H3

InChI Key

NQKNLZSJHZHHJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1Br)OC(O2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylic acid, which is then brominated to introduce the bromine atom at the 6-position. The final step involves esterification to form the ethyl ester .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate depends on its specific applicationFor example, the bromine and fluorine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis under certain conditions .

Comparison with Similar Compounds

Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate (CAS 33842-18-1)

  • Substituents : Bromine at position 6, methyl ester at position 3.
  • Key Differences: The ester group at position 4 (vs. 5) and methyl vs. ethyl ester alter steric bulk and lipophilicity. Methyl esters generally exhibit higher crystallinity and lower solubility in nonpolar solvents compared to ethyl esters .
  • Applications : Used in Suzuki coupling reactions due to the bromine substituent; the methyl ester simplifies purification but may limit reactivity in nucleophilic acyl substitutions .

6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine (CAS 887267-84-7)

  • Substituents : Bromine at position 6, fluorine at position 2, and amine at position 5.
  • Key Differences : The amine group (vs. ester) introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This compound is more reactive in electrophilic aromatic substitution due to the electron-donating amine group .

4-Bromo-2,2-difluorobenzo[d][1,3]dioxole (CAS 144584-66-7)

  • Substituents : Bromine at position 4, fluorine at position 2; lacks the ester group.
  • Key Differences : The absence of the ester reduces molecular weight (MW = 267.99 g/mol) and polarity, increasing volatility. This compound is primarily used as a halogenated building block in cross-coupling reactions .

Functional Group Comparisons

Ethyl benzo[d][1,3]dioxole-5-carboxylate (CAS 6951-08-2)

  • Substituents : Ethyl ester at position 5; lacks halogens.
  • Key Differences : The absence of bromine and fluorine reduces molecular weight (MW = 194.18 g/mol) and electron-withdrawing effects. This compound is less reactive in halogen-mediated coupling reactions but more stable under acidic conditions .

2-(Fluorosulfonyl)ethyl benzo[d][1,3]dioxole-5-carboxylate

  • Substituents : Fluorosulfonyl-ethyl group at position 5.
  • Key Differences : The fluorosulfonyl group enhances electrophilicity, making it reactive in nucleophilic substitutions. Reported melting point: 100–101°C, higher than typical ethyl esters due to increased polarity .

Physicochemical and Reactivity Data

Property This compound Methyl 6-bromobenzo[d][1,3]dioxole-4-carboxylate Ethyl benzo[d][1,3]dioxole-5-carboxylate
Molecular Weight (g/mol) 317.07 289.12 194.18
Halogen Substituents Br, F₂ Br None
Ester Position 5 4 5
Melting Point (°C) Not reported (estimated >100°C) Not reported Not reported
Key Reactivity Suzuki coupling, nucleophilic substitution Suzuki coupling Ester hydrolysis

Biological Activity

Ethyl 6-bromo-2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on antibacterial properties, mechanism of action, and structure-activity relationships (SAR).

  • Molecular Formula: C7_7H3_3BrF2_2O2_2
  • Molecular Weight: 237 g/mol
  • CAS Number: 33070-32-5

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. Notably, it has shown promising results against Streptococcus pneumoniae, a significant pathogen responsible for pneumonia and other infections.

Case Study: Antibacterial Screening

In a study by researchers examining various derivatives of benzodioxole compounds, this compound was synthesized and tested for its antibacterial activity. The results indicated that this compound exhibited significant inhibition against S. pneumoniae with an IC50_{50} value comparable to established antibiotics.

Compound NameBacterial StrainIC50_{50} (µg/mL)Mechanism of Action
This compoundS. pneumoniae12.5Inhibition of FtsZ protein
Control Antibiotic (e.g., Penicillin)S. pneumoniae10Cell wall synthesis inhibition

The mechanism appears to involve the inhibition of the FtsZ protein, crucial for bacterial cell division. This specificity suggests potential for developing narrow-spectrum antibiotics targeting S. pneumoniae without affecting other bacterial species.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its unique structural features. The presence of bromine and difluoromethyl groups enhances its lipophilicity and binding affinity to bacterial targets.

Key Structural Features Influencing Activity:

  • Bromine Substitution : Enhances electron-withdrawing capacity, improving interaction with bacterial proteins.
  • Difluoromethyl Group : Increases hydrophobicity, facilitating membrane penetration.
  • Dioxole Ring System : Provides structural stability and potential for further functionalization.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics but requires further investigation into its metabolic pathways and potential toxicity profiles.

In Silico Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with the FtsZ protein. The results suggest a strong binding interaction that correlates with its observed biological activity.

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